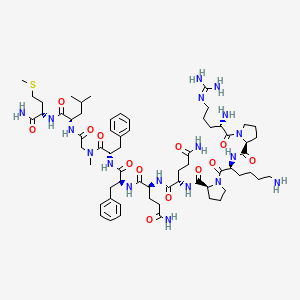

SubstanceP,9-(N-methylglycine)-

Beschreibung

BenchChem offers high-quality SubstanceP,9-(N-methylglycine)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about SubstanceP,9-(N-methylglycine)- including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C64H100N18O13S |

|---|---|

Molekulargewicht |

1361.7 g/mol |

IUPAC-Name |

(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]-methylamino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]pentanediamide |

InChI |

InChI=1S/C64H100N18O13S/c1-38(2)34-46(57(89)74-42(54(69)86)28-33-96-4)73-53(85)37-80(3)62(94)48(36-40-18-9-6-10-19-40)79-58(90)47(35-39-16-7-5-8-17-39)78-56(88)43(24-26-51(67)83)75-55(87)44(25-27-52(68)84)76-59(91)50-23-15-32-82(50)63(95)45(21-11-12-29-65)77-60(92)49-22-14-31-81(49)61(93)41(66)20-13-30-72-64(70)71/h5-10,16-19,38,41-50H,11-15,20-37,65-66H2,1-4H3,(H2,67,83)(H2,68,84)(H2,69,86)(H,73,85)(H,74,89)(H,75,87)(H,76,91)(H,77,92)(H,78,88)(H,79,90)(H4,70,71,72)/t41-,42-,43-,44-,45-,46-,47-,48-,49-,50-/m0/s1 |

InChI-Schlüssel |

CMARLNZAQITWSL-SARDKLJWSA-N |

Isomerische SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CN(C)C(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCCN)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCN=C(N)N)N |

Kanonische SMILES |

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CN(C)C(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C4CCCN4C(=O)C(CCCN=C(N)N)N |

Herkunft des Produkts |

United States |

Foundational & Exploratory

A Senior Application Scientist's Guide to Native Substance P and its Metabolically Stable Analog, [Sar9]Substance P

Abstract

Substance P (SP) is a pivotal neuropeptide in pain, inflammation, and mood regulation, primarily mediating its effects through the neurokinin-1 (NK1) receptor.[1][2][3] However, its therapeutic and research applications are hampered by rapid enzymatic degradation. This guide provides an in-depth technical comparison between native Substance P and its potent, metabolically stable analog, [Sar9]Substance P. We will dissect their molecular differences, compare their pharmacological profiles, and provide detailed, field-tested protocols for their characterization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these critical tools in neuroscience and pharmacology.

Introduction: The Need for Stability in Neuropeptide Research

Substance P, an undecapeptide discovered in 1931, is a member of the tachykinin family of neuropeptides.[4][5] Its role as a key neurotransmitter and neuromodulator in the central and peripheral nervous systems is well-established.[1][4] SP's biological activity is primarily mediated through its high-affinity binding to the NK1 receptor, a G-protein coupled receptor (GPCR).[2][6][7] This interaction triggers a cascade of intracellular events involved in diverse physiological and pathological processes, including pain transmission, neurogenic inflammation, emesis, and stress responses.[2][3]

Despite its significance, the practical utility of native Substance P in prolonged experimental paradigms is limited by its susceptibility to rapid in vivo degradation by peptidases such as neutral endopeptidase (NEP) and angiotensin-converting enzyme (ACE).[8][9] This metabolic instability complicates the interpretation of experimental results and curtails its therapeutic potential. To overcome this, synthetic analogs have been developed. Among the most successful is [Sar9]Substance P, a potent and selective NK1 receptor agonist designed for enhanced enzymatic resistance.[4][5] This guide will explore the critical differences that make [Sar9]Substance P an invaluable tool for robust and reproducible research.

Molecular Deep Dive: The Sarcosine Substitution

The fundamental difference between the two peptides lies in a single amino acid substitution at position 9.

-

Native Substance P Sequence: Arg-Pro-Lys-Pro-Gln-Gln-Phe-Pro -Gly-Leu-Met-NH₂[4][5][10]

-

[Sar9]Substance P Sequence: Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Sar -Leu-Met-NH₂

Sarcosine (Sar) , or N-methylglycine, is the key to the analog's enhanced stability. Unlike proline, which has a secondary amine integrated into a pyrrolidine ring, sarcosine features a methyl group on its backbone nitrogen atom.

This seemingly minor modification has a profound impact:

-

Steric Hindrance: The N-methyl group on the sarcosine residue sterically hinders the approach of peptidases.

-

Peptide Bond Conformation: This modification alters the conformation of the peptide backbone, rendering the adjacent peptide bonds (specifically the Phe⁸-Sar⁹ bond) unrecognizable by the active sites of key degrading enzymes like NEP.

The result is a molecule that retains the pharmacological activity of native Substance P but exhibits a significantly longer biological half-life, making it a more reliable and potent tool for in vitro and in vivo studies.[1]

Mechanism of Action: The NK1 Receptor Signaling Cascade

Both native SP and [Sar9]SP are agonists for the NK1 receptor. The NK1 receptor is canonically coupled to the Gαq subunit of the heterotrimeric G-protein complex. Binding of either peptide induces a conformational change in the receptor, leading to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).[7]

-

IP₃ diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺).

-

DAG remains in the plasma membrane where it, along with the increased intracellular Ca²⁺, activates Protein Kinase C (PKC).[2]

This cascade ultimately leads to the modulation of various downstream effectors, including the MAPK/ERK pathway, resulting in cellular responses like neuronal excitation, smooth muscle contraction, and inflammatory mediator release.[2]

Comparative Pharmacology

While both peptides target the NK1 receptor, their stability confers differences in observed potency, particularly in systems with active peptidases. [Sar9]Substance P is generally considered a potent and selective NK1 agonist.[4][10] The following table summarizes typical binding affinities. Note that absolute values can vary based on experimental conditions (e.g., tissue source, radioligand used, buffer composition).

| Compound | Receptor Target | Typical Kᵢ (nM) | Key Characteristics |

| Native Substance P | NK1 | ~0.1 - 1.0 | High affinity endogenous ligand; low metabolic stability.[6] |

| [Sar9]Substance P | NK1 | ~0.5 - 2.0 | High affinity synthetic agonist; high metabolic stability. |

Experimental Workflows for Characterization

To empirically validate the differences between native SP and [Sar9]SP, a series of well-established assays can be employed.

Workflow 1: Competitive Receptor Binding Assay

Objective: To determine and compare the binding affinities (Kᵢ) of native SP and [Sar9]SP for the NK1 receptor.

Causality & Trustworthiness: This assay directly measures the interaction between the peptide and the receptor in a controlled environment. By using a radiolabeled ligand with known affinity, we can accurately quantify the competitor's binding. Including a non-specific binding control (a high concentration of unlabeled ligand) is critical for ensuring the measured binding is specific to the receptor of interest.

Detailed Protocol:

-

Preparation of Membranes:

-

Homogenize tissue known to express NK1 receptors (e.g., rat brain cortex or CHO cells stably expressing human NK1R) in ice-cold buffer (50 mM Tris-HCl, pH 7.4).

-

Centrifuge at 1,000 x g for 10 min at 4°C to remove nuclei and debris.

-

Centrifuge the supernatant at 40,000 x g for 20 min at 4°C to pellet the membranes.

-

Wash the membrane pellet by resuspending in fresh buffer and repeating the centrifugation.

-

Resuspend the final pellet in assay buffer and determine protein concentration (e.g., via Bradford assay).

-

-

Assay Setup (96-well plate format):

-

Assay Buffer: 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, and a cocktail of protease inhibitors (e.g., 40 µg/mL bacitracin). The divalent cations and BSA help maintain receptor integrity and reduce non-specific binding. Protease inhibitors are crucial, especially when testing native SP.

-

Total Binding Wells: Add 50 µL assay buffer, 50 µL radioligand (e.g., [¹²⁵I]Tyr⁸-Substance P at a final concentration near its Kₑ), and 50 µL of membrane preparation.

-

Non-Specific Binding (NSB) Wells: Add 50 µL of a high concentration of unlabeled SP (e.g., 1 µM), 50 µL radioligand, and 50 µL of membrane preparation.

-

Competition Wells: Add 50 µL of competitor (serial dilutions of native SP or [Sar9]SP), 50 µL radioligand, and 50 µL of membrane preparation.

-

-

Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation.

-

Termination & Filtration:

-

Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter plate (e.g., Whatman GF/B) that has been pre-soaked in a solution like 0.3% polyethyleneimine to reduce non-specific filter binding.

-

Wash the filters rapidly 3-4 times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

-

-

Quantification:

-

Dry the filter mat.

-

Add liquid scintillation cocktail to each well and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding = Total Binding - NSB.

-

Plot the percentage of specific binding against the log concentration of the competitor peptide.

-

Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

-

Workflow 2: Functional Assay - Calcium Mobilization

Objective: To measure and compare the functional potencies (EC₅₀) of native SP and [Sar9]SP by quantifying their ability to induce intracellular calcium release.

Causality & Trustworthiness: This assay measures a direct downstream consequence of NK1 receptor activation, providing a functional readout of agonist activity. Using a ratiometric dye like Indo-1 or a single-wavelength dye like Fluo-4 with a stable baseline allows for robust quantification of the calcium signal, minimizing artifacts from cell loading or dye concentration variations.

Detailed Protocol:

-

Cell Preparation:

-

Plate cells expressing the NK1 receptor (e.g., HEK293 or CHO cells with stable NK1R expression) in a 96-well black, clear-bottom plate and grow to ~90% confluency.

-

-

Dye Loading:

-

Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and an agent like Pluronic F-127 to aid in dye solubilization.

-

Remove the cell culture medium and add the loading buffer to the cells.

-

Incubate for 45-60 minutes at 37°C in the dark. The AM ester form of the dye allows it to cross the cell membrane; intracellular esterases then cleave the ester, trapping the active dye inside.

-

-

Assay Execution:

-

Wash the cells gently with assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) to remove extracellular dye.

-

Place the plate into a fluorescence plate reader (e.g., FLIPR, FlexStation) equipped with an integrated fluidics head.

-

Establish a stable baseline fluorescence reading for 15-30 seconds.

-

The instrument then automatically adds serial dilutions of the agonist (native SP or [Sar9]SP) to the wells.

-

Immediately begin recording the change in fluorescence intensity over time (typically 2-3 minutes).

-

-

Data Analysis:

-

The response is typically measured as the peak fluorescence intensity minus the baseline reading.

-

Plot the response against the log concentration of the agonist.

-

Fit the data using a four-parameter logistic equation to determine the EC₅₀ value, which represents the concentration of agonist that produces 50% of the maximal response.

-

Workflow 3: Enzymatic Stability Assay

Objective: To directly compare the metabolic stability of native SP and [Sar9]SP by measuring their degradation rate in the presence of enzymes.

Causality & Trustworthiness: This assay provides the most direct evidence for the enhanced stability of the [Sar9] analog. By using a relevant biological matrix (like serum or brain homogenate) or specific enzymes (NEP), we simulate physiological degradation. HPLC is a highly accurate and quantitative method to separate the intact peptide from its degradation products, allowing for precise half-life calculation.

Detailed Protocol:

-

Reaction Setup:

-

Prepare stock solutions of native SP and [Sar9]SP.

-

In separate microcentrifuge tubes, add the peptide to a pre-warmed (37°C) solution of either rat serum, brain homogenate, or a purified enzyme like neutral endopeptidase (NEP) in an appropriate buffer. A typical final peptide concentration is 10-100 µM.

-

-

Incubation:

-

Incubate the tubes at 37°C in a shaking water bath.

-

-

Time-Course Sampling:

-

At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot from each reaction tube.

-

-

Reaction Quenching:

-

Immediately stop the enzymatic reaction by adding the aliquot to a tube containing a quenching solution, such as two volumes of ice-cold acetonitrile or 10% trichloroacetic acid (TCA). This serves the dual purpose of denaturing and precipitating the enzymes, thus halting degradation.

-

-

Sample Preparation:

-

Vortex the quenched samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant, which contains the intact peptide and any degradation fragments, to an HPLC vial.

-

-

HPLC Analysis:

-

Inject the supernatant onto a reverse-phase HPLC system (e.g., a C18 column).

-

Separate the components using a gradient of acetonitrile in water (both containing 0.1% trifluoroacetic acid).

-

Monitor the elution profile with a UV detector at ~214 nm. The intact peptide will have a characteristic retention time.

-

-

Data Analysis:

-

Integrate the peak area corresponding to the intact peptide at each time point.

-

Normalize the data by expressing the peak area at each time point as a percentage of the peak area at time zero.

-

Calculate the half-life (t½) by plotting the natural logarithm of the percentage of remaining peptide against time and fitting the data to a first-order decay curve.

-

Conclusion and Future Directions

The development of [Sar9]Substance P represents a critical advancement for neuroscience and pharmacological research. By addressing the primary limitation of native Substance P—its metabolic instability—this analog provides researchers with a robust and reliable tool for probing the function of the NK1 receptor system. Its prolonged duration of action ensures more consistent receptor stimulation in both in vitro and in vivo models, leading to more reproducible and easily interpretable data. For drug development professionals, analogs like [Sar9]Substance P serve as essential pharmacological tools for validating the NK1 receptor as a target and for establishing baseline agonist activity in screening assays for novel antagonists. Understanding the fundamental molecular, pharmacological, and functional differences detailed in this guide is paramount for the effective application of these peptides in advancing our knowledge of tachykinin signaling.

References

-

Wikipedia. Substance P. [Link]

-

EPFL Graph Search. Substance P. [Link]

-

Lee, C. M., Sandberg, B. E., Hanley, M. R., & Iversen, L. L. (1981). Purification and characterisation of a membrane-bound substance-P-degrading enzyme from human brain. European journal of biochemistry, 114(2), 315-327. [Link]

-

Pancreapedia. Substance P (SP). (2011). The Pancreapedia: Exocrine Pancreas Knowledge Base. [Link]

-

Bionity. Substance P. [Link]

-

Ramos-Martinez, A., et al. (2016). Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System. Journal of Neuroinfectious Diseases, 7(215), 2. [Link]

-

Suvas, S. (2017). Inflammation and Organ Injury the Role of Substance P and Its Receptors. Journal of Inflammation Research, 10, 129. [Link]

-

ResearchGate. Substance P activation of NK1 receptors modulates several signaling pathways. [Link]

-

Brown, A., & Ali, A. (2023). Biochemistry, Substance P. StatPearls. [Link]

-

Mantyh, P. W. (2002). Neurobiology of substance P and the NK1 receptor. Journal of clinical psychiatry, 63, 6-10. [Link]

-

Psychiatrist.com. Neurobiology of Substance P and the NK1 Receptor. [Link]

-

Colmone, A., & Sun, J. C. (2012). Measuring Intracellular Calcium Signaling in Murine NK Cells by Flow Cytometry. In Natural Killer Cells (pp. 273-283). Humana Press. [Link]

-

Turcatti, G., et al. (2014). Mapping Substance P Binding Sites on the Neurokinin-1 Receptor Using Genetic Incorporation of a Photoreactive Amino Acid. Journal of Biological Chemistry, 289(26), 18248-18259. [Link]

-

Innoprot. NK1 Tachykinin Receptor Assay. [Link]

-

Blumberg, S., & Teichberg, V. I. (1979). Biological activity and enzymic degradation of substance P analogs: Implications for studies of the substance P receptor. Biochemical and Biophysical Research Communications, 90(1), 347-354. [Link]

-

Gier, B., et al. (2022). Substance P Serum Degradation in Complex Regional Pain Syndrome-Another Piece of the Puzzle?. The Journal of Pain, 23(3), 486-496. [Link]

-

Neurology Journal. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System. [Link]

-

PDSP. Assay Protocol Book. [Link]

-

Muñoz, M., & Covenas, R. (2014). Biological and Pharmacological Aspects of the NK1-Receptor. Current drug targets, 15(9), 873-886. [Link]

-

Zhao, P., et al. (2019). Human substance P receptor binding mode of the antagonist drug aprepitant by NMR and crystallography. Nature communications, 10(1), 1-10. [Link]

-

GenScript. [Sar9]-Substance P. [Link]

-

Böhme, I., et al. (2022). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science. [Link]

-

Beaujouan, J. C., et al. (1991). Further demonstration that [Pro9]-substance P is a potent and selective ligand of NK-1 tachykinin receptors. Neuropeptides, 19(3), 195-202. [Link]

-

Wikipedia. β-Endorphin. [Link]

-

University of Rochester Medical Center. CALCIUM FLUX PROTOCOL. [Link]

-

Morelli, A. E., et al. (2020). Neurokinin-1 Receptor Signaling Is Required for Efficient Ca2+ Flux in T-Cell-Receptor-Activated T Cells. Cell Reports, 32(10), 108110. [Link]

-

Schwartz, T. W., et al. (1996). Septide and neurokinin A are high-affinity ligands on the NK-1 receptor: evidence from homologous versus heterologous binding analysis. Proceedings of the National Academy of Sciences, 93(24), 13955-13960. [Link]

-

ResearchGate. HPLC analysis of the enzymatic results of peptides before and after... [Link]

-

Nakajima, Y., et al. (1992). Stable expression of high affinity NK1 (substance P) and NK2 (neurokinin A) receptors but low affinity NK3 (neurokinin B) receptors in transfected CHO cells. FEBS letters, 297(1-2), 195-198. [Link]

-

Böhme, I., et al. (2022). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science, 5(8), 652-661. [Link]

-

Wiley, R. G., & Lappi, D. A. (2007). Anti-nociceptive effects of selectively destroying substance P receptor-expressing dorsal horn neurons using [Sar9, Met (O2) 11]-substance P-saporin: behavioral and anatomical analyses. Neuroscience, 146(2), 845-856. [Link]

-

Creative Bioarray. Ca2+ Mobilization Assay. [Link]

-

Akopyan, T. N., et al. (1979). The stability of synthetic substance P in blood. Neuroscience, 4(3), 429-432. [Link]

-

MilliporeSigma. Receptor Binding Assays. [Link]

-

Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. In Peptide Synthesis and Applications (pp. 21-46). Humana Press. [Link]

-

Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual. [Link]

-

Lin, Z., et al. (2025). The Double-Edged Effects of Substance P in the Pathology of Alzheimer's Disease. Aging and disease, 16(5), 2870-2889. [Link]

-

National Center for Biotechnology Information. Substance P's Impact on Chronic Pain and Psychiatric Conditions—A Narrative Review. [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Substance P and the Neurokinin-1 Receptor: The New CRF - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Mapping Substance P Binding Sites on the Neurokinin-1 Receptor Using Genetic Incorporation of a Photoreactive Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. medchemexpress.com [medchemexpress.com]

A Technical Guide to the Neurokinin-1 Receptor Selectivity of [Sar⁹]SP

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the pharmacological selectivity of [Sar⁹,Met(O₂)¹¹]-Substance P ([Sar⁹]SP), a critical tool in the study of the tachykinin system. We will explore the molecular basis for its high affinity and selectivity for the neurokinin-1 (NK₁) receptor over the neurokinin-2 (NK₂) and neurokinin-3 (NK₃) receptors, detail the methodologies for quantifying this selectivity, and provide field-proven protocols for practical application in a research setting.

The Tachykinin System: A Primer on Ligands and Receptors

The tachykinin family comprises a group of structurally related neuropeptides that play crucial roles in a vast array of physiological processes, including pain transmission, inflammation, smooth muscle contraction, and mood regulation.[1] The primary mammalian tachykinins are Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB).[2]

These peptides exert their effects by binding to and activating three distinct G protein-coupled receptors (GPCRs): the NK₁, NK₂, and NK₃ receptors.[2][3] This interaction is characterized by a preferential, but not exclusive, ligand-receptor pairing:

-

Substance P (SP) shows the highest affinity for the NK₁ receptor .[2]

-

Neurokinin A (NKA) preferentially binds to the NK₂ receptor .[2]

-

Neurokinin B (NKB) is the preferred endogenous ligand for the NK₃ receptor .[2]

While endogenous ligands have a primary receptor target, they can exhibit cross-reactivity, activating other receptor subtypes, albeit with lower potency.[3][4] This lack of absolute specificity complicates the elucidation of the precise physiological role of each receptor subtype. Consequently, the development of highly selective synthetic ligands has been paramount for advancing the field.

Pharmacological Profile of [Sar⁹,Met(O₂)¹¹]-Substance P

[Sar⁹,Met(O₂)¹¹]-Substance P is a synthetic analog of Substance P and is widely regarded as a potent and highly selective NK₁ receptor agonist.[5] Its enhanced selectivity and metabolic stability are conferred by two key structural modifications to the native SP sequence (Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH₂):

-

Sarcosine substitution at position 9: The glycine residue at position 9 is replaced with sarcosine (N-methylglycine). This modification protects the peptide from degradation by peptidases, increasing its biological half-life.

-

Methionine oxidation at position 11: The methionine at the C-terminus is oxidized to methionine-sulfone. This change enhances its selectivity for the NK₁ receptor.

Binding Affinity and Functional Potency

The selectivity of [Sar⁹]SP is quantified by comparing its binding affinity (Kᵢ) and functional potency (EC₅₀) across the three neurokinin receptors. While direct comparative studies testing this specific analog against all three receptors are not always consolidated, the literature provides a clear picture of its potent and exclusive action at the NK₁ receptor.

Table 1: Binding Affinity of [Sar⁹,Met(O₂)¹¹]SP at the Human NK₁ Receptor

| Ligand | Receptor | Cell Line | Assay Type | Kᵢ / IC₅₀ (nM) | Reference |

| [Sar⁹,Met(O₂)¹¹]SP | Human NK₁ | U-373 MG | Radioligand Displacement ([¹²⁵I]BH-SP) | 0.11 | [5] |

Evidence for selectivity against NK₂ and NK₃ receptors is often demonstrated by a lack of biological effect in tissues or cells that predominantly express these subtypes. For example, studies have shown that [Sar⁹,Met(O₂)¹¹]SP fails to induce contraction in human colonic circular smooth muscle, an action mediated by NK₂ receptors. Similarly, its biological effects are not inhibited by selective NK₂ or NK₃ receptor antagonists, confirming its activity is mediated specifically through the NK₁ receptor.

Table 2: Functional Potency & Selectivity Profile of [Sar⁹,Met(O₂)¹¹]SP

| Ligand | Receptor | Assay Type | Potency (pEC₅₀ / pA₂) | Selectivity vs. NK₁ | Reference |

| [Sar⁹,Met(O₂)¹¹]SP | NK₁ | Various functional assays | Potent Agonist | - | |

| [Sar⁹,Met(O₂)¹¹]SP | NK₂ | Contraction of human colon | No Agonist Activity | Highly Selective for NK₁ | |

| [Sar⁹,Met(O₂)¹¹]SP | NK₃ | Various functional assays | Negligible Activity | Highly Selective for NK₁ | [6] |

The data underscores that [Sar⁹,Met(O₂)¹¹]SP is a cornerstone tool for isolating and studying NK₁ receptor-mediated pathways without the confounding off-target effects at NK₂ and NK₃ receptors.

Methodologies for Determining Receptor Selectivity

A rigorous assessment of ligand selectivity involves a combination of binding and functional assays. This dual approach provides a comprehensive profile, distinguishing the ability of a compound to physically occupy the receptor (affinity) from its ability to elicit a biological response (potency and efficacy).

Radioligand Binding Assays: Quantifying Affinity (Kᵢ)

Competitive radioligand binding assays are the gold standard for determining the affinity of an unlabeled ligand (like [Sar⁹]SP) for a receptor. The principle involves measuring the ability of the test compound to displace a radiolabeled ligand of known high affinity from the receptor.

NK₁ receptor signaling pathway via Gq coupling.

-

Cell Culture: Plate HEK293 cells stably expressing the NK₁, NK₂, or NK₃ receptor into black-walled, clear-bottom 96-well or 384-well plates and grow to confluence.

-

Dye Loading: Aspirate the growth medium and add a loading buffer containing a fluorescent calcium indicator (e.g., Fluo-4 AM). Incubate the plate at 37°C for 45-60 minutes to allow the cells to take up the dye.

-

Compound Preparation: Prepare serial dilutions of [Sar⁹]SP in a separate compound plate.

-

Fluorescence Measurement: Place the cell plate into a fluorescence plate reader equipped with an integrated liquid handler (e.g., a FLIPR or FlexStation).

-

Assay Execution: The instrument will first measure the baseline fluorescence of each well. It will then automatically add the [Sar⁹]SP from the compound plate to the cell plate and immediately begin recording the change in fluorescence intensity over time.

-

Data Analysis: The peak fluorescence signal following compound addition is proportional to the increase in intracellular calcium. Plot the peak fluorescence response against the logarithm of the [Sar⁹]SP concentration. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (the concentration that produces 50% of the maximal response) and the Eₘₐₓ (the maximum effect).

Conclusion

The synthetic Substance P analog, [Sar⁹,Met(O₂)¹¹]SP, demonstrates profound selectivity for the neurokinin-1 receptor. This high degree of selectivity, substantiated by both binding and functional assays, arises from key structural modifications that enhance its affinity for NK₁ while diminishing interaction with NK₂ and NK₃ subtypes. The robust methodologies detailed herein—competitive radioligand binding and calcium mobilization assays—provide a validated framework for researchers to confirm this selectivity and to utilize [Sar⁹]SP as a precise pharmacological tool. Its reliable and specific agonism is indispensable for dissecting the intricate roles of the NK₁ receptor in health and disease, paving the way for targeted therapeutic development.

References

-

Wormser, U., et al. (1986). Highly selective agonists for substance P receptor subtypes. The EMBO Journal, 5(11), 2805–2808. Available at: [Link]

-

Lavielle, S., et al. (1996). Analogs of Substance P modified at the C-terminus which are both agonist and antagonist of the NK-1 receptor depending on the second messenger pathway. Journal of Medicinal Chemistry, 39(14), 2736-2745. Available at: [Link]

-

Rupniak, N. M. J., & Kramer, M. S. (1999). Substance P and related tachykinins. Neuropsychopharmacology: The Fifth Generation of Progress. Available at: [Link]

-

Tousignant, C., et al. (1990). ¹²⁵I-BH[Sar⁹, Met(O₂)¹¹]-SP, a New Selective Ligand for the NK-1 Receptor in the Central Nervous System. Brain Research, 524(1), 135-141. Available at: [Link]

-

Beaujouan, J. C., et al. (1988). [A new tachykinin receptor revealed by substance P analogues in the guinea pig ileum]. Comptes Rendus de l'Académie des Sciences. Série III, Sciences de la Vie, 306(14), 431-436. Available at: [Link]

-

Beaujouan, J. C., et al. (1989). Further demonstration that [Pro9]-substance P is a potent and selective ligand of NK-1 tachykinin receptors. Journal of Neurochemistry, 53(6), 1857-1865. Available at: [Link]

-

Trafton, J. A., et al. (2002). Differential Contribution of Substance P and Neurokinin A to Spinal Cord Neurokinin-1 Receptor Signaling in the Rat. The Journal of Neuroscience, 22(19), 8438–8447. Available at: [Link]

-

Emonds-Alt, X., et al. (1993). Comparative behavioural profile of centrally administered tachykinin NK1, NK2 and NK3 receptor agonists in the guinea-pig. European Journal of Pharmacology, 250(3), 403-410. Available at: [Link]

-

Pretorius, A., et al. (2023). Tachykinin Receptor-Selectivity of the Potential Glioblastoma-Targeted Therapy, DOTA-[Thi⁸,Met(O₂)¹¹]-Substance P. International Journal of Molecular Sciences, 24(3), 2070. Available at: [Link]

-

Velmurugan, C., et al. (2013). Molecular recognition of tachykinin receptor selective agonists: insights from structural studies. Current Pharmaceutical Design, 19(25), 4587-4598. Available at: [Link]

-

MedChemExpress (MCE). (n.d.). [Sar⁹,Met(O₂)¹¹]-Substance P. MCE. Available at: [Link]

-

Steinhoff, M. S., et al. (2014). Tachykinins and Their Receptors: Contributions to Physiological Control and the Mechanisms of Disease. Physiological Reviews, 94(1), 265–301. Available at: [Link]

-

Krumm, B. E., et al. (2023). Deciphering specificity and cross-reactivity in tachykinin NK1 and NK2 receptors. Journal of Biological Chemistry, 299(12), 105417. Available at: [Link]

Sources

- 1. Tachykinins and Their Receptors: Contributions to Physiological Control and the Mechanisms of Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. acnp.org [acnp.org]

- 3. Deciphering specificity and cross-reactivity in tachykinin NK1 and NK2 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular recognition of tachykinin receptor selective agonists: insights from structural studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Further demonstration that [Pro9]-substance P is a potent and selective ligand of NK-1 tachykinin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Optimizing [Sar9,Met(O2)11]-Substance P Concentrations for NK1 Receptor Calcium Mobilization Assays

Abstract & Introduction

The Neurokinin-1 (NK1) receptor is a G-protein coupled receptor (GPCR) primarily associated with pain transmission, inflammation, and depression. While the native ligand is Substance P (SP), native SP is metabolically unstable and lacks high selectivity, showing cross-reactivity with NK2 and NK3 receptors.

For robust calcium mobilization assays, [Sar9,Met(O2)11]-Substance P (often abbreviated as [Sar9]-SP) is the gold-standard tool compound. It exhibits:

-

High Selectivity: almost exclusive affinity for NK1.

-

Metabolic Stability: Resistant to peptidase degradation, ensuring sustained signaling during assay windows.

-

Potency: Induces robust Gq-mediated calcium flux.

This guide details the determination of optimal [Sar9]-SP concentrations for agonist profiling and antagonist screening (IC50) campaigns, utilizing a self-validating experimental framework.

Mechanistic Basis: The Gq-Calcium Pathway

To optimize concentration, one must understand the signal amplification cascade. [Sar9]-SP binding to NK1 triggers a G

Diagram 1: NK1-Gq Signaling Cascade

Caption: The NK1 receptor signal transduction pathway leading to calcium mobilization.

Critical Concentration Parameters

The "correct" concentration depends entirely on the assay mode. Using a single concentration for all experiments is a common source of failure in drug discovery campaigns.

Table 1: Concentration Guidelines by Assay Type

| Assay Mode | Goal | Recommended [Sar9]-SP Conc. | Rationale |

| Agonist Profiling | Determine EC50 of [Sar9]-SP | Dose Response: 10 pM to 10 µM | Full saturation curve required to define Top/Bottom asymptotes. |

| Antagonist Screening | Find IC50 of inhibitors | EC80 (Typically 1–10 nM) | Critical: Using >EC80 masks competitive antagonists. Using |

| High-Throughput Screening (HTS) | Primary Screen (Single Point) | EC80 - EC90 | Maximizes signal window (Z' factor) to identify weak hits. |

| Desensitization Assay | Induce Receptor Internalization | 100 nM – 1 µM | High occupancy required to trigger |

Expert Insight: For stable cell lines (e.g., CHO-NK1 or HEK-NK1), the EC50 of [Sar9]-SP is typically 0.1 nM – 1.5 nM . However, this shifts based on receptor density. Always run a daily agonist curve before screening antagonists.

Detailed Protocol: Calcium Mobilization Assay

This protocol utilizes a "No-Wash" dye format (e.g., Calcium-6, Fluo-4 NW) which is preferred for NK1 assays to prevent detachment of loosely adherent cells (like HEK293) during wash steps.

Phase 1: Reagent Preparation[1]

-

[Sar9]-SP Stock: Dissolve lyophilized [Sar9,Met(O2)11]-Substance P to 1 mM in distilled water or mild acidic buffer (0.1% acetic acid) to prevent oxidation. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.

-

Assay Buffer (HBSS-H): HBSS + 20 mM HEPES, pH 7.4.

-

Probenecid Solution: Prepare 250 mM in 1N NaOH (or water if water-soluble version). Use at 2.5 mM final in assay to inhibit anion transporters (preventing dye leakage).

Phase 2: Experimental Workflow

Diagram 2: Assay Workflow

Caption: Step-by-step workflow for the calcium mobilization assay.

Phase 3: Step-by-Step Execution

-

Cell Seeding: Plate cells in 384-well or 96-well black-wall/clear-bottom poly-D-lysine coated plates. Incubate overnight. Confluency should be ~80-90%.

-

Dye Loading:

-

Compound Preparation (The Challenge Plate):

-

Prepare [Sar9]-SP at 5X the final desired concentration in Assay Buffer.

-

Example: For a final 10 nM challenge, prepare 50 nM in the source plate.

-

-

Measurement (FLIPR/FlexStation):

-

Excitation: 485 nm | Emission: 525 nm.

-

Baseline: Read for 10 seconds.

-

Injection: Add compound (e.g., 5 µL into 20 µL).

-

Response: Read every 1 second for 60 seconds, then every 3 seconds for another 60 seconds.

-

Self-Validating Systems & Troubleshooting

To ensure scientific integrity, every plate must contain internal controls.

Validation Criteria (Acceptance Rules)

-

Z-Factor: Must be > 0.5 for screening plates.

-

Where

is Max Signal (100 nM [Sar9]-SP) and

-

-

EC50 Stability: The EC50 of the daily control curve should not deviate >3-fold from historical means. A shift to the right suggests cell line receptor loss or compound degradation.

Common Issues & Solutions

-

Low Signal Window:

-

Cause: Dye leakage.[3] Fix: Fresh Probenecid; ensure pH is 7.4.

-

Cause: Receptor Desensitization. Fix: Ensure cells are not over-confluent; do not starve cells in serum-free media for >4 hours.

-

-

High Variability (CV% > 10):

-

Cause: Uneven dye loading or temperature gradients. Fix: Use the 15 min RT equilibration step strictly.

-

References

-

Regoli, D., et al. (1994). "Receptors and antagonists for substance P and related peptides."[4] Pharmacological Reviews, 46(4), 551-599.[4]

-

Harris, J. A., et al. (2021). "Selective G protein signaling driven by substance P–neurokinin receptor dynamics."[5] Nature Chemical Biology, 18, 109–115.

-

MedChemExpress. "[Sar9,Met(O2)11]-Substance P Product Datasheet." (Verified for solubility and stability data).

-

Thermo Fisher Scientific. "Fluo-4 NW Calcium Assay Kits Protocol." (Standard industry protocol for No-Wash Calcium Assays).

Sources

- 1. bu.edu [bu.edu]

- 2. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ucl.ac.uk [ucl.ac.uk]

- 4. Receptors and antagonists for substance P and related peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Selective G protein signaling driven by Substance P-Neurokinin Receptor structural dynamics | bioRxiv [biorxiv.org]

Application Note & Protocol: Mapping Neurokinin-1 Receptor Distribution Using [Sar9]SP Autoradiography

Introduction: The Significance of the NK1 Receptor and its Ligands

The neurokinin-1 (NK1) receptor, a G protein-coupled receptor, is the primary receptor for the neuropeptide Substance P (SP).[1][2] The SP/NK1R system is a key player in the intricate communication between the nervous and immune systems and is broadly distributed throughout the central and peripheral nervous systems.[1][3] This system is implicated in a wide array of physiological and pathological processes, including pain transmission, inflammation, mood regulation, and emesis.[1][2][4][5] Given its central role in these processes, the NK1 receptor is a significant target for therapeutic intervention in various diseases, including chemotherapy-induced nausea, depression, and inflammatory disorders.[1][5][6]

Precise anatomical localization of NK1 receptors is crucial for understanding their function in specific neural circuits and for the development of targeted pharmaceuticals. Quantitative receptor autoradiography is a powerful technique that allows for the visualization and quantification of receptor distribution with high anatomical resolution in tissue sections.[7][8][9][10][11]

This application note provides a detailed protocol for the autoradiographic localization of NK1 receptors using [Sar9]SP, a potent and selective synthetic analog of Substance P.[12][13] The substitution of sarcosine for glycine at position 9 enhances the peptide's stability, making it a robust tool for in vitro binding assays.[14] This guide is intended for researchers, scientists, and drug development professionals seeking to accurately map the distribution of NK1 receptors in various tissues.

Principle of the Method

In vitro receptor autoradiography involves the incubation of thin tissue sections with a radiolabeled ligand that binds specifically to the receptor of interest.[10][15] In this protocol, a radiolabeled form of [Sar9, Met(O2)11]-Substance P (referred to as [Sar9]SP for simplicity) is used to label NK1 receptors. The tissue sections are incubated with the radioligand until equilibrium is reached.[10] Unbound radioligand is then washed away, and the tissue sections are apposed to a radiation-sensitive film or a phosphor imaging screen to generate an autoradiogram.[10] The resulting image reveals the anatomical distribution of the radioligand binding sites, which corresponds to the location of the NK1 receptors.

To ensure the specificity of the binding, a parallel set of tissue sections is incubated with the radioligand in the presence of a high concentration of a non-radiolabeled NK1 receptor-specific ligand. This "non-specific binding" condition allows for the differentiation between specific binding to the NK1 receptor and any non-specific association of the radioligand with other tissue components.[10] The specific binding is then calculated by subtracting the non-specific binding from the total binding.[16]

Materials and Reagents

Equipment

-

Cryostat

-

Microscope slides (charged/subbed)

-

Incubation chambers or slide mailers

-

Water bath

-

Slide drying rack or station[16]

-

X-ray cassettes[16]

-

Autoradiography film (e.g., Hyperfilm-³H) or phosphor imaging screens

-

Film developer or phosphor imager

-

Image analysis system with densitometry software

-

Liquid scintillation counter (for optional validation)

Reagents

-

Radiolabeled [Sar9]SP (e.g., [³H][Sar9,Met(O2)11]-Substance P or [¹²⁵I][Sar9,Met(O2)11]-Substance P). Note: The choice of isotope will affect resolution and exposure times. [¹²⁵I] offers higher specific activity, while [³H] can provide better anatomical resolution.

-

Unlabeled [Sar9]SP or another potent NK1 receptor agonist/antagonist (for non-specific binding determination)

-

Bovine Serum Albumin (BSA)

-

Protease inhibitors (e.g., bacitracin, leupeptin)

-

Tris-HCl buffer

-

Magnesium Chloride (MgCl₂)

-

Sodium Chloride (NaCl)

-

Distilled, deionized water

-

Histological stains (e.g., Cresyl Violet) for anatomical reference

Detailed Experimental Protocol

Tissue Preparation

The quality of the tissue sections is paramount for successful autoradiography.

-

Tissue Harvesting and Freezing: Rapidly dissect the tissue of interest (e.g., brain, spinal cord) and freeze it immediately in isopentane cooled with dry ice or liquid nitrogen to minimize ice crystal formation. Store the frozen tissue at -80°C until sectioning.[16]

-

Cryosectioning:

-

Equilibrate the frozen tissue to the cryostat temperature (typically -15°C to -20°C).

-

Mount the tissue onto a cryostat chuck using an appropriate embedding medium.

-

Cut thin sections (10-20 µm is standard for brain tissue) and thaw-mount them onto charged microscope slides.[7][16]

-

Store the slide-mounted sections at -80°C until the day of the experiment.

-

Receptor Binding Assay

Rationale: This procedure is designed to allow the radiolabeled [Sar9]SP to bind specifically and saturably to the NK1 receptors in the tissue sections. The inclusion of protease inhibitors is critical to prevent the degradation of the peptide ligand.

| Parameter | Recommended Value | Rationale |

| Pre-incubation Time | 15 minutes | To rehydrate the tissue and remove endogenous ligands. |

| Incubation Time | 60-120 minutes | To allow the binding reaction to reach equilibrium.[17] |

| Incubation Temperature | Room Temperature (20-25°C) | Provides a balance between binding kinetics and ligand stability. |

| Radioligand Concentration | 0.1 - 1.0 nM | Should be at or near the Kd of the ligand for the receptor to label a high proportion of receptors. The exact concentration should be optimized for the specific radioligand and tissue type. |

| Non-specific Blocker | 1 µM unlabeled [Sar9]SP | A high concentration to saturate all specific binding sites, allowing for the measurement of non-specific binding. |

Step-by-Step Procedure:

-

Prepare Buffers:

-

Incubation Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 150 mM NaCl, 0.02% BSA, and protease inhibitors (e.g., 40 µg/mL bacitracin, 4 µg/mL leupeptin).

-

Washing Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂.

-

-

Pre-incubation:

-

Bring the slide-mounted tissue sections to room temperature.

-

Place the slides in a slide mailer or incubation chamber and pre-incubate in the Incubation Buffer for 15 minutes at room temperature.

-

-

Incubation:

-

Prepare the incubation solution with the desired concentration of radiolabeled [Sar9]SP in the Incubation Buffer.

-

For total binding , incubate a set of slides in the radioligand solution.

-

For non-specific binding , incubate a parallel set of slides in the radioligand solution containing 1 µM of unlabeled [Sar9]SP.[10]

-

Incubate for 60-120 minutes at room temperature.

-

-

Washing:

-

Quickly rinse the slides in ice-cold Washing Buffer.

-

Perform a series of washes in fresh, ice-cold Washing Buffer (e.g., 2 x 5 minutes) to remove unbound radioligand. The duration and number of washes should be optimized to maximize the signal-to-noise ratio.

-

-

Drying:

Autoradiographic Visualization and Data Analysis

Exposure

-

Arrange the dried slides in an X-ray cassette.[16]

-

In a darkroom, place a sheet of autoradiography film or a phosphor imaging screen over the slides.[16]

-

Expose at an appropriate temperature (room temperature for ¹²⁵I, -80°C for ³H) for a duration determined by the specific activity of the radioligand and the density of receptors in the tissue. This can range from several days to several weeks.[16]

Data Acquisition and Analysis

-

Image Development: Develop the film according to the manufacturer's instructions or scan the phosphor imaging screen using a phosphor imager.

-

Densitometric Analysis:

-

Digitize the autoradiograms using a high-resolution scanner.

-

Use an image analysis software to measure the optical density in specific regions of interest (ROIs).[9]

-

Include co-exposed radioactive standards with known concentrations of radioactivity to create a standard curve. This allows for the conversion of optical density values into absolute units of radioactivity (e.g., nCi/mg).

-

By correlating these values with the specific activity of the radioligand, the receptor density can be expressed in units such as fmol/mg of tissue.[16]

-

-

Anatomical Localization: After autoradiography, the tissue sections can be stained with a histological stain like Cresyl Violet to identify the underlying anatomical structures and precisely correlate receptor distribution with specific nuclei or cell layers.

Workflow and Data Interpretation

The following diagram illustrates the complete workflow for NK1 receptor autoradiography using [Sar9]SP.

Caption: Workflow for [Sar9]SP Autoradiography of NK1 Receptors.

Troubleshooting

| Problem | Possible Cause(s) | Suggested Solution(s) |

| High Non-Specific Binding | - Inadequate washing- Radioligand concentration too high- Hydrophobic interactions of the ligand | - Increase the number or duration of washes.- Optimize and potentially lower the radioligand concentration.- Include a low concentration of a non-ionic detergent in the wash buffer. |

| Low or No Specific Signal | - Degraded radioligand or tissue receptors- Incorrect buffer pH- Insufficient exposure time | - Use fresh radioligand and ensure proper tissue storage.- Verify the pH of all buffers.- Increase the exposure time. |

| "Fuzzy" or Diffuse Image | - Incomplete drying of slides- Delay in freezing tissue post-harvest | - Ensure slides are completely dry before exposure.[16]- Freeze tissue as rapidly as possible after dissection. |

| Inconsistent Results | - Variability in section thickness- Inconsistent incubation times/temperatures | - Maintain a consistent section thickness.- Standardize all incubation parameters precisely. |

Conclusion

The protocol described in this application note provides a robust and reliable method for the autoradiographic localization of NK1 receptors using the selective ligand [Sar9]SP. By carefully following these steps and including the appropriate controls, researchers can generate high-quality, quantitative data on the distribution of NK1 receptors in various tissues. This information is invaluable for advancing our understanding of the role of the Substance P/NK1 receptor system in health and disease and for the development of novel therapeutics targeting this important pathway.

References

- Quantitative receptor autoradiography.Nihon Yakurigaku Zasshi.

- Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System.PMC.

- Quantitative Receptor Autoradiography in the Human Brain. Methodical Aspects.PubMed.

- Quantit

- Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System.Neurology Journal | Neuromedicine.

- Mapping Substance P Binding Sites on the Neurokinin-1 Receptor Using Genetic Incorpor

- Autoradiography: Detection and Analysis of Radioactive Entities.

- [Sar9,Met(O2)11]-Substance P.BOC Sciences.

- [Sar9, Met(O2)11]-Substance P.Molecular Depot.

- [Sar9,Met(O2)11]-Substance P.Tocris Bioscience.

- MedChemExpress [Sar9,Met(O2)11]-Substance P 5 mg | Buy Online.Fisher Scientific.

- [Sar-9, Met(O2)-11]-Substance P.Santa Cruz Biotechnology.

- Substance P and the Neurokinin-1 Receptor: The New CRF.

- Receptor Autoradiography Assay.Gifford Bioscience.

- In vitro labeling receptor autoradiography: loss of label during ethanol dehydration and prepar

- Chimeric NK1 (substance P)/NK3 (neurokinin B) receptors. Identification of domains determining the binding specificity of tachykinin agonists.PubMed.

- Imaging substance P receptors (NK1) in the living human brain using positron emission tomography.PubMed.

- The Significance of NK1 Receptor Ligands and Their Application in Targeted Radionuclide Tumour Therapy.PMC.

- High-affinity substance P binding sites of neurokinin-1 receptor type autoradiographically associated with vascular sinuses and high endothelial venules of human lymphoid tissues.PubMed.

- In vitro autoradiography.PubMed.

- NK-1 tachykinin receptor in rat and guinea pig brains: pharmacological and autoradiographical evidence for a species difference.PubMed.

- Neurobiology of substance P and the NK1 receptor.PubMed.

- Application of Neurokinin-1 Receptor in Targeted Strategies for Glioma Treatment. Part I: Synthesis and Evaluation of Substance P Fragments Labeled with 99mTc and 177Lu as Potential Receptor Radiopharmaceuticals.PubMed.

- Autoradiography Assessment of Muscarinic Receptors in the Central Nervous System with a Special Focus on the Selectivity for M1 and M2 Muscarinic Receptors: Specific Protocol for M1 Muscarinic Receptors Labeling.Springer.

- Structures of neurokinin 1 receptor in complex with Gq and Gs proteins reveal substance P binding mode and unique activation fe

- Receptor Autoradiography Protocol for the Localized Visualiz

- Medicine of the week: NK1 receptor antagonists.YouTube.

Sources

- 1. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mapping Substance P Binding Sites on the Neurokinin-1 Receptor Using Genetic Incorporation of a Photoreactive Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System [jneurology.com]

- 4. Neurobiology of substance P and the NK1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. Imaging substance P receptors (NK1) in the living human brain using positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [Quantitative receptor autoradiography] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Quantitative receptor autoradiography in the human brain. Methodical aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Quantitative analysis of autoradiograms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. Autoradiography Assessment of Muscarinic Receptors in the Central Nervous System with a Special Focus on the Selectivity for M1 and M2 Muscarinic Receptors: Specific Protocol for M1 Muscarinic Receptors Labeling | Springer Nature Experiments [experiments.springernature.com]

- 12. MedChemExpress [Sar9,Met(O2)11]-Substance P 5 mg | Buy Online | MedChemExpress | Fisher Scientific [fishersci.fi]

- 13. [Sar-9, Met(O2)-11]-Substance P | CAS 110880-55-2 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 14. moleculardepot.com [moleculardepot.com]

- 15. In vitro autoradiography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Receptor Autoradiography Protocol for the Localized Visualization of Angiotensin II Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. High-affinity substance P binding sites of neurokinin-1 receptor type autoradiographically associated with vascular sinuses and high endothelial venules of human lymphoid tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Intrathecal Injection Protocols for [Sar9]Substance P in Pain Models

This Application Note and Protocol guide is designed for researchers investigating spinal nociceptive processing using the selective NK1 receptor agonist [Sar9]Substance P.

Introduction & Mechanistic Rationale

Substance P (SP) is a primary undecapeptide neurotransmitter involved in the transmission of nociceptive signals from primary afferent fibers to second-order neurons in the dorsal horn of the spinal cord.[1][2] However, native SP is rapidly degraded in vivo by cell-surface peptidases (e.g., neutral endopeptidase), limiting its utility in reproducible behavioral assays.

[Sar9]Substance P ([Sar9]SP) is a metabolically stable analog of Substance P. The substitution of Sarcosine (N-methylglycine) at position 9 confers high selectivity for the Neurokinin-1 (NK1) receptor and resistance to enzymatic degradation.

Mechanistic Pathway

Upon intrathecal administration, [Sar9]SP binds to postsynaptic NK1 receptors on lamina I/II dorsal horn neurons. This triggers a Gq-protein coupled cascade, leading to intracellular calcium mobilization and the activation of MAPK pathways (ERK/p38), resulting in central sensitization and characteristic nociceptive behaviors (caudal biting/scratching).

Figure 1: Signal transduction pathway activated by [Sar9]Substance P in dorsal horn neurons.

Reagent Preparation & Handling

Compound: [Sar9,Met(O2)11]-Substance P or [Sar9]Substance P Molecular Weight: ~1361.6 g/mol (varies slightly by salt form) Solubility: Soluble in water/saline.

Preparation Protocol

-

Stock Solution (1 mM): Dissolve lyophilized peptide in sterile, endotoxin-free distilled water. Aliquot into 10-20 µL volumes and store at -80°C . Avoid repeated freeze-thaw cycles.[3][4][5][6]

-

Working Solution: On the day of the experiment, dilute the stock solution with sterile 0.9% saline .

-

Note: Keep solutions on ice during the experiment.

-

-

Vehicle Control: Sterile 0.9% saline (must be matched for pH and temperature).

Dosage Guidelines

Doses are species-dependent. [Sar9]SP is more potent than native SP due to stability.

| Species | Route | Injection Vol.[4][7] | Typical Dose Range |

| Mouse | Intrathecal (i.t.) | 5 µL | 0.1 – 1.0 nmol (approx. 135 ng – 1.35 µg) |

| Rat | Intrathecal (i.t.) | 10 – 20 µL | 0.5 – 5.0 nmol |

Intrathecal Injection Protocols[8][9][10][11][12][13][14][15][16][17][18]

A. Mouse Protocol (Hylden & Wilcox Method)

This percutaneous method allows for direct spinal delivery without laminectomy, minimizing surgical trauma.

Equipment:

-

Hamilton Syringe (10 µL or 25 µL)

-

30-gauge disposable needle (0.5 inch)

-

Restraint device (or manual restraint)

Step-by-Step Workflow:

-

Restraint: Firmly grip the mouse by the iliac crests (hips) to immobilize the hindquarters. The pelvic girdle must be stabilized.

-

Landmark Identification: Palpate the highest point of the iliac crests. The L5-L6 intervertebral space lies immediately caudal to the line connecting the iliac crests.

-

Insertion:

-

Hold the syringe at a 15-20° angle to the vertebral column.

-

Insert the 30G needle into the L5-L6 interspace.[8]

-

Critical Check: A sudden, reflexive lateral tail flick indicates successful entry into the subarachnoid space (stimulation of cauda equina roots).

-

-

Injection: Slowly inject the volume (5 µL) over 5-10 seconds.

-

Withdrawal: Rotate the needle slightly and withdraw slowly to prevent backflow.

-

Observation: Immediately place the animal in the observation chamber.

B. Rat Protocol (Percutaneous)

For acute screening in rats, a similar percutaneous approach is used, though chronic catheterization (PE-10 tubing) is preferred for repeated dosing.

-

Anesthesia: Light anesthesia (Isoflurane 2-3%) is recommended for rats to ensure stability, though skilled handlers can perform this on awake rats.

-

Insertion: Use a 25G or 27G needle.

-

Volume: 10 µL drug + 10 µL saline flush (if using catheter) or 10-20 µL direct bolus.

Behavioral Assessment: The "Caudal" Syndrome

Intrathecal [Sar9]SP induces a distinct, stereotyped behavioral response known as the "caudally directed biting and scratching" (CBS) syndrome.

Observation Period: 0 – 20 minutes post-injection. Scoring Metrics:

| Behavior | Definition |

| Scratching | Rapid hindlimb scratching directed at the flank or lower back. |

| Biting/Licking | Biting or licking of the tail, hind paws, or perineal area. |

| Quantification | Cumulative Duration (sec) of behaviors in 5-min bins OR Total Number of Bouts . |

Experimental Workflow Diagram:

Figure 2: Experimental workflow for acute intrathecal injection and behavioral scoring.

Troubleshooting & Validation

-

Lack of Tail Flick: If the tail flick is not observed upon needle insertion, do not inject. You are likely hitting bone or are subcutaneous. Reposition the needle.[9][10][11]

-

Motor Impairment: High doses (>10 nmol) or incorrect injection (intramedullary) can cause flaccid paralysis. If hindlimb paralysis occurs, exclude the animal.

-

Specificity Control: To confirm NK1 specificity, pretreat a cohort with a selective NK1 antagonist (e.g., SR140333 or L-733,060 ) 15-30 minutes prior to [Sar9]SP. The behavior should be significantly attenuated.

References

-

Hylden JL, Wilcox GL. (1980).[12] Intrathecal morphine in mice: a new technique.[8][12] European Journal of Pharmacology, 67(2-3), 313-316.[8][12]

-

Gamse R, Saria A. (1986).[13] Nociceptive behavior after intrathecal injections of substance P, neurokinin A and calcitonin gene-related peptide in mice.[14][13] Neuroscience Letters, 70(1), 143-147.[13]

-

Takahashi K, et al. (1987).[15] Behavioural characterization of substance P-induced nociceptive response in mice. Neuropharmacology, 26(9), 1289-1293.[15]

-

Fairbanks CA. (2003). Spinal delivery of analgesics in experimental models of pain and analgesia. Advanced Drug Delivery Reviews, 55(8), 1007-1041.

-

MedChemExpress. [Sar9,Met(O2)11]-Substance P Product Information & Solubility.

Sources

- 1. Substance P and pain chronicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [Why are substance P(NK1)-receptor antagonists ineffective in pain treatment?] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. adooq.com [adooq.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Behavioural and antinociceptive effects of intrathecally injected substance P analogues in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacology of Intracisternal or Intrathecal Glycine, Muscimol, and Baclofen in Strychnine-induced Thermal Hyperalgesia of Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Fig. 1, [Intrathecal injection procedures. (a) Setup...]. - Antisense RNA Design, Delivery, and Analysis - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. criver.com [criver.com]

- 11. In Vivo SiRNA Transfection and Gene Knockdown in Spinal Cord via Rapid Noninvasive Lumbar Intrathecal Injections in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Intrathecal morphine in mice: a new technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Nociceptive behavior after intrathecal injections of substance P, neurokinin A and calcitonin gene-related peptide in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. semanticscholar.org [semanticscholar.org]

- 15. Behavioural characterization of substance P-induced nociceptive response in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Role of [Sar9]-Substance P in Locomotor and Grooming Behaviors: A Methodological Guide

< APPLICATION NOTE & PROTOCOL

For: Researchers, scientists, and drug development professionals in neuroscience and pharmacology.

Introduction: The Significance of Substance P and its Analogs in Neurobehavioral Research

Substance P (SP), an 11-amino acid neuropeptide of the tachykinin family, is a critical modulator of neuronal signaling in both the central and peripheral nervous systems.[1] Its high-affinity binding to the neurokinin-1 receptor (NK1R), a G-protein coupled receptor, initiates a cascade of intracellular events that influence a wide array of physiological and behavioral processes.[2] These include pain perception, inflammation, and the regulation of stress and emotional responses.[3][4] Given its widespread distribution in brain regions integral to emotion and stress, such as the amygdala, hypothalamus, and periaqueductal gray, the SP-NK1R system has emerged as a key target for understanding and potentially treating mood and anxiety disorders.[3][5]

[Sar9]-Substance P is a synthetic analog of Substance P, characterized by the substitution of L-leucine with sarcosine at position 9. This modification confers resistance to degradation by peptidases, resulting in a more stable and potent agonist of the NK1 receptor. This enhanced stability makes [Sar9]-Substance P an invaluable tool for researchers seeking to elucidate the sustained effects of NK1R activation on complex behaviors.

This guide provides a comprehensive overview of the methodologies required to investigate the effects of centrally administered [Sar9]-Substance P on two key behavioral domains in rodents: locomotor activity and grooming. These behaviors are well-established indices of arousal, anxiety, and repetitive behaviors, making them highly relevant for preclinical models of neuropsychiatric disorders.[6][7] We will delve into the underlying neurobiology, provide detailed, step-by-step protocols for intracerebroventricular (ICV) administration and behavioral assessment, and offer insights into data analysis and interpretation.

Underlying Neurobiology: The SP-NK1R Signaling Cascade

Activation of the NK1R by Substance P or its analogs triggers a canonical signaling pathway that is fundamental to its excitatory effects on neurons. The binding of the ligand induces a conformational change in the receptor, leading to the activation of the associated Gαq/11 G-protein.[2] This, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two key second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[1] IP3 mediates the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to the modulation of various ion channels and potentiation of other neurotransmitter systems, such as the NMDA receptor system, contributing to increased neuronal excitability and firing rates.[8] It is this fundamental mechanism that is thought to underlie the behavioral changes observed following central administration of SP agonists.

Caption: Substance P/NK1R signaling pathway.

Experimental Workflow: From Administration to Analysis

A well-controlled and systematically executed experimental workflow is paramount to obtaining reliable and reproducible data. The following diagram outlines the key stages of an experiment designed to assess the behavioral effects of [Sar9]-Substance P.

Caption: Experimental workflow for behavioral analysis.

Detailed Protocols

Protocol 1: Intracerebroventricular (ICV) Injection

Central administration of [Sar9]-Substance P is necessary to bypass the blood-brain barrier and directly target central NK1 receptors. The following protocol describes a free-hand ICV injection technique in mice, which is a rapid and effective method that minimizes the need for stereotaxic surgery for acute studies.[9][10] For chronic studies, surgical implantation of a guide cannula is recommended.

Materials:

-

[Sar9]-Substance P

-

Sterile, pyrogen-free saline (0.9% NaCl)

-

Hamilton syringe (10 µL) with a 26-gauge needle

-

Anesthesia (e.g., isoflurane)

-

Animal clippers

-

70% ethanol

-

Betadine solution

-

Sterile cotton swabs

-

Heating pad

Procedure:

-

Preparation of [Sar9]-Substance P: Dissolve [Sar9]-Substance P in sterile saline to the desired concentration. A typical dose range for locomotor activation is 1-10 µg per mouse. Ensure the solution is thoroughly mixed and stored on ice until use.

-

Animal Anesthesia: Anesthetize the mouse using isoflurane (e.g., 4% for induction, 1.5-2% for maintenance). Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.

-

Surgical Preparation: Place the anesthetized mouse on a heating pad to maintain body temperature. Shave the fur from the top of the head and disinfect the area with alternating scrubs of 70% ethanol and betadine.

-

Injection Site Identification: Locate the bregma, the intersection of the sagittal and coronal sutures. The injection site for the lateral ventricle is approximately 1 mm posterior to bregma, 1.5 mm lateral to the sagittal suture, and 2 mm deep from the skull surface.[11]

-

Injection: Carefully insert the Hamilton syringe needle perpendicularly through the skull at the identified coordinates. Slowly inject the desired volume (typically 1-5 µL) over a period of 1-2 minutes.[11]

-

Post-Injection: Leave the needle in place for an additional minute to allow for diffusion and prevent backflow. Slowly withdraw the needle.

-

Recovery: Monitor the animal until it has fully recovered from anesthesia. Place the mouse in a clean, warm cage.

Protocol 2: Open Field Test for Locomotor Activity

The open field test is a widely used assay to assess general locomotor activity, exploratory behavior, and anxiety-like behavior in rodents.[12][13]

Materials:

-

Open field arena (e.g., 40 cm x 40 cm x 30 cm), typically made of a non-porous material for easy cleaning.

-

Video tracking software (e.g., EthoVision XT, ANY-maze) or photobeam-based activity monitoring system.[14]

-

70% ethanol for cleaning.

Procedure:

-

Habituation: Acclimate the animals to the testing room for at least 30 minutes prior to the experiment.[15]

-

Test Initiation: Gently place the mouse in the center of the open field arena.

-

Data Collection: Record the animal's activity for a predetermined period, typically 15-30 minutes. The video tracking system will automatically record various parameters.[16]

-

Arena Cleaning: Between each trial, thoroughly clean the arena with 70% ethanol to remove any olfactory cues.

Data Parameters to Analyze:

| Parameter | Description | Behavioral Interpretation |

| Total Distance Traveled | The total distance the animal moves during the test session. | A primary measure of overall locomotor activity.[17] |

| Time Spent in Center | The amount of time the animal spends in the central zone of the arena. | An index of anxiety-like behavior; less time in the center suggests higher anxiety (thigmotaxis).[18] |

| Rearing Frequency | The number of times the animal stands on its hind legs. | A measure of exploratory behavior and arousal.[18] |

| Velocity | The average speed of the animal's movement. | Complements the total distance traveled to provide a more detailed picture of activity levels. |

Protocol 3: Analysis of Grooming Behavior

Grooming is an innate and complex behavior in rodents that can be indicative of stress, anxiety, and repetitive behavior disorders.[6][19] Substance P has been shown to elicit grooming and scratching behaviors.[20]

Materials:

-

Observation chamber (can be the open field arena or a standard mouse cage).

-

Video recording equipment.

-

Behavioral scoring software or manual scoring checklist.

Procedure:

-

Habituation: Acclimate the animal to the observation chamber.

-

Test Initiation: Following the open field test or in a separate session, begin video recording the animal.

-

Data Collection: Record the animal's behavior for a defined period (e.g., 10-15 minutes).

-

Manual or Automated Scoring: Score the duration and frequency of grooming bouts. Grooming in mice often follows a specific cephalo-caudal pattern (from head to tail).[21][22] Note any disruptions to this sequence as this can be indicative of abnormal repetitive behavior.[23]

Data Parameters to Analyze:

| Parameter | Description | Behavioral Interpretation |

| Total Grooming Duration | The total amount of time the animal spends engaged in any grooming activity. | An overall measure of grooming behavior.[24] |

| Grooming Bout Frequency | The number of distinct grooming episodes. | Provides information on the initiation of grooming behavior. |

| Syntactic Chain Analysis | Analysis of the sequence of grooming actions (e.g., paw licking, face washing, body licking). | Deviations from the typical cephalo-caudal sequence can indicate pathological or stress-induced repetitive behaviors.[23] |

Data Interpretation and Considerations

When interpreting the results of these experiments, it is crucial to consider the dose-response relationship of [Sar9]-Substance P. Higher doses may induce a biphasic effect on locomotion, with an initial hyperactive phase followed by a period of hypoactivity. It is also important to include appropriate control groups, including a vehicle-injected group, to ensure that the observed effects are due to the compound and not the injection procedure itself.

The interplay between locomotor activity and grooming should also be carefully considered. An increase in grooming may occur at the expense of locomotor activity, and vice versa. Therefore, a comprehensive analysis of both behaviors is necessary for a complete understanding of the effects of [Sar9]-Substance P.

Conclusion

The methodologies outlined in this guide provide a robust framework for investigating the role of [Sar9]-Substance P in modulating locomotor and grooming behaviors. By combining precise central administration with detailed behavioral analysis, researchers can gain valuable insights into the neurobiological mechanisms underlying these complex behaviors. This knowledge is essential for advancing our understanding of the SP-NK1R system and its potential as a therapeutic target for a range of neuropsychiatric disorders.

References

-

Borsini, F., Lecci, A., & Meli, A. (1988). Pharmacological studies of grooming and scratching behavior elicited by spinal substance P and excitatory amino acids. Annals of the New York Academy of Sciences, 525, 228-236. [Link]

- Ebner, K., & Singewald, N. (2006). The role of substance P in stress and anxiety. Amino acids, 31(3), 251-272.

- Herpfer, I., & Lieb, K. (2005). Substance P receptor antagonists in psychiatry: rationale for development and therapeutic potential. CNS drugs, 19(4), 275-293.

-

Kalueff, A. V., & Tuohimaa, P. (2005). The grooming analysis algorithm discriminates between different levels of anxiety in rats: potential utility for neurobehavioural stress research. Journal of neuroscience methods, 143(2), 167-177. [Link]

-

Mantyh, P. W. (2002). Neurobiology of substance P and the NK1 receptor. The Journal of clinical psychiatry, 63 Suppl 11, 6-10. [Link]

-

Naranjo, J. R., & Del Rio, J. (1984). Locomotor activation induced in rodent by substance P and analogues. Blockade of the effect of substance P by met-enkephalin antiserum. Neuropharmacology, 23(10), 1167-1171. [Link]

- Otsuka, M., & Yoshioka, K. (1993). Neurotransmitter functions of mammalian tachykinins. Physiological reviews, 73(2), 229-308.

- Severini, C., Improta, G., Falconieri-Erspamer, G., Salvadori, S., & Erspamer, V. (2002). The tachykinin peptide family. Pharmacological reviews, 54(2), 285-322.

- Spruijt, B. M., & Gispen, W. H. (1983). ACTH and grooming behaviour in the rat. In Endorphins and Behaviour (pp. 118-136). Springer, Dordrecht.

-

Stanford University. (n.d.). Grooming | Mouse Behavior Ethogram. Stanford Medicine. [Link]

-

StatPearls. (2023). Biochemistry, Substance P. In StatPearls. StatPearls Publishing. [https://www.ncbi.nlm.nih.gov/books/NBK53 Substance P/]([Link] Substance P/)

-

Stecca, C., et al. (2020). The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior. Methods in Molecular Biology, 1916, 99-103. [Link]

-

Unger, E. K., Burke, K. J., Jr, Yang, C. F., Bender, K. J., Fuller, P. M., & Shah, N. M. (2015). Medial amygdalar aromatase neurons regulate aggression in both sexes. Cell reports, 10(4), 453–462. [Link]

- van Wimersma Greidanus, T. B., & Maigret, C. (1991). The role of limbic-midbrain structures in the bombesin-induced grooming. Peptides, 12(6), 1435-1438.

-

Wikipedia. (2023, December 1). Open field (animal test). In Wikipedia. [Link]

-

Wikipedia. (2024, January 21). Substance P. In Wikipedia. [Link]

-

Z. H. Xin, et al. (2024). Substance P in the medial amygdala regulates aggressive behaviors in male mice. PNAS, 121 (18) e2315869121. [Link]

-

JoVE. (2024). Free-Hand Intracerebroventricular Injections in Mice. Journal of Visualized Experiments. [Link]

-

Psychiatrist.com. (2002). Neurobiology of Substance P and the NK1 Receptor. [Link]

-

Eco-Vector Journals Portal. (2024). Analyses of Rodent Grooming and its Behavioral Microstructure in Modern Neurobiological Studies. [Link]

-

JoVE. (2014). Intracerebroventricular Viral Injection of the Neonatal Mouse Brain for Persistent and Widespread Neuronal Transduction. Journal of Visualized Experiments. [Link]

-

PubMed. (2024). Free-Hand Intracerebroventricular Injections in Mice. [Link]

-

ResearchGate. (n.d.). Experiment 1. (A) Locomotor activity for 15 min (means Æ S.E.M.) of... [Link]

-

PMC. (2014). Behavioral and Locomotor Measurements Using an Open Field Activity Monitoring System for Skeletal Muscle Diseases. [Link]

-

PubMed. (1988). Pharmacological studies of grooming and scratching behavior elicited by spinal substance P and excitatory amino acids. [Link]

-